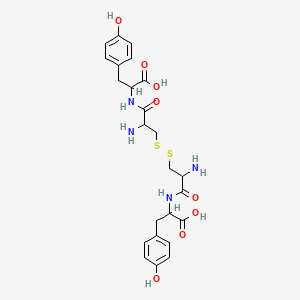

N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine is a useful research compound. Its molecular formula is C24H30N4O8S2 and its molecular weight is 566.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Molecular Formula

- Chemical Formula : C24H30N4O8S2

- Molecular Weight : 542.66 g/mol

Structural Components

The compound contains:

- Amino Acids : The backbone includes amino acids which are essential for various biological functions.

- Dithio Group : This feature may influence redox reactions and interactions with biological macromolecules.

- Hydroxyphenyl Groups : These groups can participate in hydrogen bonding and may enhance the compound's solubility and interaction with biological targets.

- Antioxidant Activity : The presence of hydroxyphenyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For example, it could interact with acetylcholinesterase, impacting neurotransmitter levels .

- Cell Signaling Modulation : It may influence G-protein coupled receptors (GPCRs), which are critical in cell signaling pathways related to various physiological processes .

Research Findings

- In Vitro Studies : Preliminary studies have indicated that derivatives of similar compounds exhibit significant activity against cancer cell lines, suggesting that this compound may have anticancer properties.

- Case Studies : Research on related compounds has shown that modifications to the amino acid structure can enhance biological activity, indicating that the specific configuration of this compound may also be crucial for its effectiveness.

Data Table of Biological Activities

Case Studies

-

Anticancer Activity

- A study explored the effects of similar compounds on various cancer cell lines, demonstrating significant cytotoxicity. The structural similarities suggest that N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine could exhibit comparable effects.

- Neuroprotective Effects

科学的研究の応用

Cancer Research

The compound has been submitted to the National Cancer Institute for testing and evaluation, indicating its potential role in cancer treatment strategies. The Cancer Chemotherapy National Service Center (NSC) number associated with this compound is 333714, highlighting its relevance in oncological studies .

Drug Development

The compound's unique structure suggests potential applications in drug design, particularly in creating targeted therapies that leverage its dithio and amino acid functionalities. The incorporation of hydroxyphenyl groups may enhance bioactivity and specificity toward certain biological targets, making it a candidate for further pharmacological exploration.

Biochemical Pathway Analysis

Given its complex structure, the compound can be utilized to study various biochemical pathways, particularly those involving amino acid metabolism and protein interactions. Its ability to interact with biological molecules may provide insights into metabolic dysregulation seen in diseases such as cancer and neurodegenerative disorders.

Data Tables

Case Study 1: Kynureninase Inhibition

A study focusing on the inhibition of kynureninase revealed that modifications to the structure of related compounds led to enhanced potency as inhibitors. This finding underscores the importance of structural nuances in developing effective therapeutic agents .

Case Study 2: Targeted Cancer Therapies

Research involving compounds similar to N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine has shown promise in targeted therapies for cancers, particularly through mechanisms that exploit specific metabolic pathways .

特性

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWGDFPODQWICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-94-0 |

Source

|

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。